molecular formula C16H16N6O3S B2703114 2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide CAS No. 1286714-77-9

2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide

Cat. No. B2703114
CAS RN: 1286714-77-9
M. Wt: 372.4
InChI Key: MDHHJXZKYBHAGM-UHFFFAOYSA-N
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Description

The compound contains a triazole group, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their versatile biological activities and are present as a central structural component in a number of drug classes .


Synthesis Analysis

Triazole compounds can be synthesized from a variety of methods. One common method involves the reaction of esters and amines under mild, neutral conditions .


Molecular Structure Analysis

The molecular structure of triazole compounds typically includes a five-membered ring containing two carbon atoms and three nitrogen atoms .


Chemical Reactions Analysis

Triazole compounds are known to react with a variety of enzymes and receptors in the biological system, showing versatile biological activities .


Physical And Chemical Properties Analysis

The physical and chemical properties of triazole compounds can vary. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol, a related compound, is a solid with a melting point of 165-169 °C and is soluble in acetone .

Scientific Research Applications

Antioxidant Activity

Thiazole derivatives, which are structurally similar to the compound , have been found to exhibit antioxidant activity . Antioxidants are important compounds that reduce or eliminate free radicals, thereby protecting cells against oxidative injury .

Analgesic and Anti-inflammatory Activity

Thiazole derivatives have also been found to act as analgesic and anti-inflammatory agents . These properties could potentially be harnessed in the development of new pain relief and anti-inflammatory drugs.

Antimicrobial and Antifungal Activity

Thiazole and triazole derivatives have shown antimicrobial and antifungal activities . This suggests that the compound could potentially be used in the development of new antimicrobial and antifungal agents.

Antiviral Activity

Thiazole derivatives have demonstrated antiviral properties . This suggests potential applications in the development of new antiviral drugs.

Diuretic Activity

Thiazole derivatives have been found to act as diuretics . This could potentially be harnessed in the treatment of conditions such as hypertension and edema.

Anticonvulsant and Neuroprotective Activity

Thiazole derivatives have shown anticonvulsant and neuroprotective activities . This suggests potential applications in the treatment of neurological disorders such as epilepsy.

Antitumor and Cytotoxic Activity

Thiazole derivatives have demonstrated antitumor and cytotoxic activities . This suggests potential applications in the development of new anticancer drugs.

8. Synthesis of Novel Bioactive Pyrimidine Derivatives The compound could potentially be used as a reagent for the synthesis of novel bioactive pyrimidine derivatives with medicinal applications .

Safety And Hazards

Safety and hazards associated with triazole compounds can vary depending on the specific compound. For example, 4-Methyl-4H-1,2,4-triazole-3-thiol is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

Triazole compounds have been the subject of ongoing research due to their versatile biological activities. Future research may focus on synthesizing new triazole derivatives and studying their potential antimicrobial, antioxidant, and antiviral activities .

properties

IUPAC Name

2-benzamido-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N6O3S/c1-22-10-18-21-16(22)26-8-7-17-14(24)12-9-25-15(19-12)20-13(23)11-5-3-2-4-6-11/h2-6,9-10H,7-8H2,1H3,(H,17,24)(H,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDHHJXZKYBHAGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCNC(=O)C2=COC(=N2)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-benzamido-N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)oxazole-4-carboxamide

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